Bienvenue dans la boutique en ligne BenchChem!

9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime

NK-1 receptor neurokinin antagonism piperazine oxime ether

9H-Fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime (CAS 867136-15-0) is a synthetic small molecule (MW 427.5 g/mol; formula C₂₇H₂₉N₃O₂) that belongs to the piperazinyl oxime ether class. Its structure features a fluoren-9-one core linked via an oxime ether bridge to a hydroxypropyl spacer, which is further substituted with a 4-(p-tolyl)piperazine moiety.

Molecular Formula C27H29N3O2
Molecular Weight 427.548
CAS No. 867136-15-0
Cat. No. B2873236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime
CAS867136-15-0
Molecular FormulaC27H29N3O2
Molecular Weight427.548
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CCN(CC2)CC(CON=C3C4=CC=CC=C4C5=CC=CC=C53)O
InChIInChI=1S/C27H29N3O2/c1-20-10-12-21(13-11-20)30-16-14-29(15-17-30)18-22(31)19-32-28-27-25-8-4-2-6-23(25)24-7-3-5-9-26(24)27/h2-13,22,31H,14-19H2,1H3
InChIKeyYRYNPSIHZNAKSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

867136-15-0 – 9H-Fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime: Compound Class & Procurement Identity


9H-Fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime (CAS 867136-15-0) is a synthetic small molecule (MW 427.5 g/mol; formula C₂₇H₂₉N₃O₂) that belongs to the piperazinyl oxime ether class . Its structure features a fluoren-9-one core linked via an oxime ether bridge to a hydroxypropyl spacer, which is further substituted with a 4-(p-tolyl)piperazine moiety. This compound is a structural analog of potent, centrally active NK-1 receptor antagonists described in the primary literature, and it shares the fluorenone-oxime pharmacophore with reported histamine H₃ receptor inhibitors [1][2]. Its procurement is primarily directed toward neuroscience-focused receptor pharmacology and structure–activity relationship (SAR) studies.

Why Generic Substitution Fails for 867136-15-0: Structural Determinants of Receptor Recognition


In-class piperazine oxime ethers cannot be interchanged casually because minor structural modifications produce large shifts in receptor subtype selectivity and functional activity. The core scaffold described by van den Hoogenband et al. shows that the nature of the oxime ether substituent and the N-aryl group on the piperazine ring are critical drivers of NK-1 receptor affinity and central antagonistic potency [1]. The p-tolyl group present on 867136-15-0 introduces a specific lipophilic and electronic signature that is absent in the unsubstituted piperazine analog (CAS 1007962-36-8) and in simpler fluorenone oximes (e.g., CAS 2157-52-0). These differences are expected to alter binding kinetics and off-target profiles, as demonstrated in the fluorenone-oxime series at the histamine H₃ receptor, where aryl substitution patterns dictated inhibitory potency [2]. Consequently, replacing 867136-15-0 with a close analog without confirmatory side-by-side testing risks compromising experimental reproducibility.

867136-15-0 Quantitative Differentiation Evidence: Comparator-Based Activity & Property Data


NK-1 Receptor Antagonism: Class-Level Affinity Advantage Over Simple Fluorenone Oximes

867136-15-0 belongs to the piperazinyl oxime ether class, for which several analogs demonstrated high-affinity NK-1 receptor antagonism (pKi range 8.1–9.3 in [³H]substance P binding assays on human recombinant NK-1 receptors) and potent in vivo activity in the gerbil foot-tapping model [1]. In contrast, the parent fluorenone oxime (CAS 2157-52-0) lacks the piperazine pharmacophore and is not reported to exhibit measurable NK-1 affinity at physiologically relevant concentrations [2]. The p-tolyl substituent on 867136-15-0 is expected to further modulate lipophilicity and binding pocket occupancy relative to unsubstituted piperazine derivatives, though direct head-to-head affinity data for 867136-15-0 itself are not publicly available.

NK-1 receptor neurokinin antagonism piperazine oxime ether

Histamine H₃ Receptor Pharmacophore: Selective Differentiation from Non-Fluorenone Piperazines

The fluorenone oxime core of 867136-15-0 is a recognized histamine H₃ receptor pharmacophore. Ting et al. identified fluorene oxime 1a as a novel non-imidazole H₃ inhibitor, with structure–activity relationship studies showing that substitution on the fluorene ring and the oxime moiety strongly influences H₃ binding (Ki values ranging from 5.6 nM to >1,000 nM across analogs) [1]. Although 867136-15-0 is not explicitly reported in that study, the combination of a fluorenone oxime with a p-tolylpiperazine side chain distinguishes it from non-fluorene piperazine H₃ ligands (e.g., pitolisant, Ki = 0.16 nM) and from imidazole-containing H₃ antagonists that carry hERG liability [2]. This dual receptor potential (NK-1 + H₃) is not achievable with simpler piperazine derivatives lacking the fluorenone-oxime moiety.

Histamine H3 receptor fluorene oxime CNS pharmacology

Structural Determinant: p-Tolylpiperazine vs. Unsubstituted Piperazine – Physicochemical Differentiation

The presence of the p-tolyl group in 867136-15-0 (CAS 867136-15-0; MW 427.5; HBD 1; HBA 5; rotatable bonds 8) results in a calculated octanol–water partition coefficient (cLogP ≈ 5.2, estimated by fragment-based method) that is approximately 2.5 log units higher than that of the unsubstituted piperazine analog 1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-(piperazin-1-yl)propan-2-ol (CAS 1007962-36-8; MW 363.5; cLogP ≈ 2.7) . This increased lipophilicity predicts enhanced blood–brain barrier permeability (CNS MPO score: 867136-15-0 ≈ 3.8 vs. unsubstituted analog ≈ 4.6, where lower scores indicate higher CNS penetration probability), but also potentially higher plasma protein binding and altered metabolic stability [1]. These differences make the compounds non-interchangeable in in vivo CNS pharmacology experiments without independent pharmacokinetic validation.

lipophilicity ADME prediction piperazine SAR

Patent Landscape: Composition of Matter Differentiation from Generic Piperazine Oxime Ethers

WO2003006459A1 (Solvay Pharmaceuticals) claims a genus of piperazine oxime ethers as NK-1 receptor antagonists, with specific substitution patterns at the oxime ether and the piperazine N-aryl positions driving affinity and selectivity [1]. 867136-15-0, bearing a fluorenone-derived oxime and a p-tolylpiperazine, falls within the structural space of this patent family. However, the specific substitution combination (fluoren-9-ylideneaminooxy + 2-hydroxypropyl + 4-(p-tolyl)piperazine) may represent a distinct composition of matter relative to the exemplified compounds in the patent, which predominantly feature substituted benzyl- or indolyl-oxime ethers. This structural novelty is relevant for organizations seeking freedom-to-operate or pursuing follow-on patents in the NK-1 or dual receptor space.

NK-1 antagonist patent piperazine oxime derivative intellectual property

867136-15-0 Application Scenarios: Research & Industrial Contexts Where Differentiation Matters


NK-1 Receptor Antagonist SAR Studies Requiring a Fluorenone-Derived Oxime Ether Probe

Research groups investigating structure–activity relationships at the neurokinin-1 receptor can deploy 867136-15-0 as a probe to evaluate the impact of a fluorenone-derived oxime ether in combination with a p-tolylpiperazine moiety. Published class-level data demonstrate that piperazinyl oxime ethers achieve high NK-1 affinity (pKi 8.1–9.3) and robust in vivo central antagonism, while the fluorenone oxime core additionally carries H₃ receptor pharmacophore potential [1][2]. This dual-receptor exploration is not feasible with standard benzyl-oxime ether NK-1 antagonists or non-fluorene piperazines.

CNS Pharmacokinetic Profiling of High-cLogP Piperazine Candidates

With a calculated cLogP of approximately 5.2 and a CNS MPO score of approximately 3.8, 867136-15-0 serves as a model compound for studying the impact of elevated lipophilicity on brain penetration, plasma protein binding, and metabolic stability within the piperazine oxime ether series [1]. Comparative studies against the des-tolyl analog (CAS 1007962-36-8; cLogP ≈ 2.7) can isolate the contribution of the N-aryl substituent to ADME properties [2]. Such data are critical for lead optimization programs targeting centrally active NK-1 or dual NK-1/H₃ antagonists.

Histamine H₃ Receptor Tool Compound Expansion Beyond Imidazole Chemotypes

The fluorenone oxime motif is a validated non-imidazole histamine H₃ receptor pharmacophore, with the lead compound 1a exhibiting a Ki of 5.6 nM [1]. 867136-15-0 extends this chemotype by introducing a p-tolylpiperazine basic amine, which is a common feature of many CNS-active H₃ antagonists. This compound can be used to probe whether adding a piperazine basic center to the fluorenone oxime scaffold enhances H₃ affinity or alters functional selectivity (e.g., inverse agonism vs. neutral antagonism), while avoiding the hERG channel liabilities often observed with imidazole-containing H₃ ligands [2].

Intellectual Property Scouting and Follow-On Patent Development

Organizations conducting freedom-to-operate analyses or pursuing follow-on composition-of-matter patents in the NK-1 antagonist space can utilize 867136-15-0 as a representative of a sub-series (fluorenone oxime ethers with substituted piperazines) that is structurally distinct from the benzyl- and indolyl-oxime ethers exemplified in WO2003006459A1 [1]. This differentiation may support arguments for novelty and inventive step in new patent filings.

Quote Request

Request a Quote for 9H-fluoren-9-one O-(2-hydroxy-3-(4-(p-tolyl)piperazin-1-yl)propyl) oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.